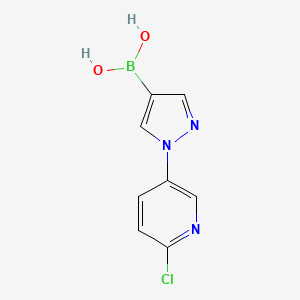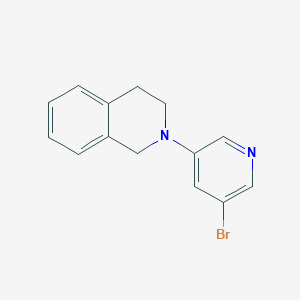
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features both a bromopyridine and an isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, in this case, a bromopyridine . The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while substitution could yield various substituted pyridines.
科学研究应用
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor binding.
Industry: It may be used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline exerts its effects is largely dependent on its interaction with biological targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The isoquinoline moiety may also contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an isoquinoline.
1-(5-bromopyridin-3-yl)methanamine: Features an amine group instead of an isoquinoline.
2-(5-Bromopyridin-2-yl)propan-2-ol: Contains a hydroxyl group and a different substitution pattern on the pyridine ring.
Uniqueness
What sets 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline apart is its combination of the bromopyridine and isoquinoline moieties, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H13BrN2 |
|---|---|
分子量 |
289.17 g/mol |
IUPAC 名称 |
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H13BrN2/c15-13-7-14(9-16-8-13)17-6-5-11-3-1-2-4-12(11)10-17/h1-4,7-9H,5-6,10H2 |
InChI 键 |
ZOLXICRYPQQVMN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=CN=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


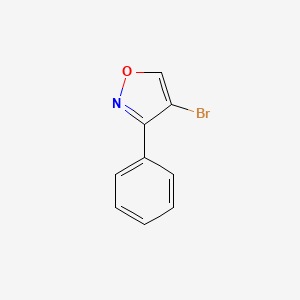
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
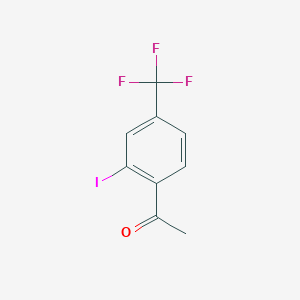
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester](/img/structure/B14082130.png)

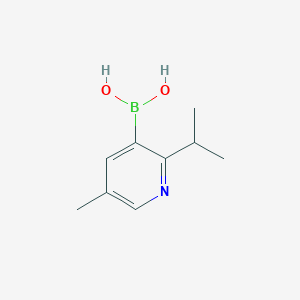

![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
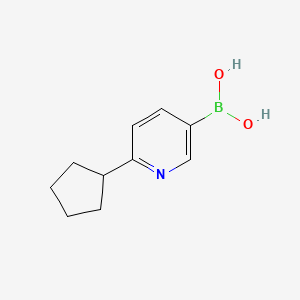
![ethyl 2-[1-(3-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14082162.png)
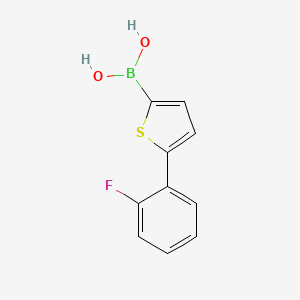
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)
